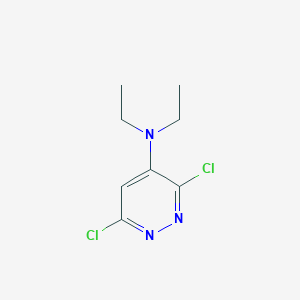

(3,6-Dichloropyridazin-4-yl)diethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3,6-Dichloropyridazin-4-yl)diethylamine is a heterocyclic compound featuring a pyridazine core substituted with chlorine atoms at positions 3 and 6, and a diethylamine group at position 3. Pyridazine derivatives are known for their pharmacological relevance, including antitumor, antimicrobial, and enzyme inhibitory activities . The diethylamine moiety enhances solubility and modulates electronic properties, influencing reactivity and biological interactions . Applications may span pharmaceuticals, agrochemicals, and materials science, aligning with trends in diethylamine-containing compounds .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (3,6-Dichloropyridazin-4-yl)diethylamine, and how do reaction conditions influence yield?

The compound is synthesized via regioselective amination of 3,6-dichloropyridazine derivatives. A microwave-assisted method accelerates the reaction, achieving higher yields (70–90%) compared to conventional heating. Key steps include:

- Substitution : Reacting 3,6-dichloropyridazine with diethylamine under controlled pH (8–9) and temperature (60–80°C) to target the 4-position.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

- Catalyst Optimization : Using triethylamine as a base enhances nucleophilic substitution efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : 1H and 13C NMR confirm regioselectivity (e.g., absence of Cl signals at C4) and diethylamine integration.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 234.05) .

- HPLC Purity Analysis : ≥98% purity is standard for biological assays .

Q. What safety protocols are required for handling this compound?

- Corrosivity : Use nitrile gloves and goggles to prevent skin/eye exposure (diethylamine derivatives are corrosive) .

- Ventilation : Conduct reactions in fume hoods; diethylamine vapors are flammable and irritant .

- Storage : Keep in airtight containers at 4°C under inert gas (N2) to prevent degradation .

Advanced Research Questions

Q. How does steric and electronic effects influence regioselectivity in diethylamine substitution on 3,6-dichloropyridazine?

The 4-position is favored due to:

- Electronic Factors : Electron-withdrawing Cl atoms at C3 and C6 activate C4 for nucleophilic attack.

- Steric Hindrance : Diethylamine’s bulky groups disfavor substitution at C3/C6. Computational studies (DFT) show a lower activation energy barrier (~15 kcal/mol) for C4 substitution .

Q. What in vitro models are used to evaluate the compound’s bioactivity, and how are IC50 values interpreted?

- Enzyme Inhibition : Test against 15-lipoxygenase (15-LO) using UV-Vis spectroscopy (λ = 234 nm for conjugated diene formation). Reported IC50 values <10 µM suggest therapeutic potential .

- Antimalarial Assays : Plasmodium falciparum cultures (e.g., 3D7 strain) with EC50 determined via SYBR Green fluorescence. Discrepancies in activity between strains may reflect resistance mechanisms .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Parameter Screening : Vary solvents (DMF vs. acetonitrile), catalysts (Et3N vs. K2CO3), and microwave power (100–300 W) .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylation) to refine stoichiometry .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina models binding to 15-LO’s active site (PDB: 1LOX). Hydrophobic interactions with Leu414 and hydrogen bonding to His361 are critical .

- QSAR Modeling : Correlate substituent effects (e.g., Cl vs. F) with bioactivity to guide structural optimization .

Q. Methodological Notes

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Chlorinated Pyridazines: The 3,6-dichloro substitution pattern enhances electrophilicity, enabling nucleophilic substitution reactions, unlike mono-chloro analogs .

- Diethylamine vs. Dimethylamine : Diethylamine substituents increase lipophilicity compared to dimethylamine, improving membrane permeability in bioactive compounds .

- Heterocycle Core : Pyridazine derivatives exhibit distinct electronic properties compared to pyrimidines or coumarins, affecting binding affinity in biological targets .

Pharmacological Activities

Key Observations :

- The diethylamine group enhances bioavailability in thiazolidinones, contributing to their anticancer efficacy .

- Chloropyridazines may target kinases or DNA repair enzymes , akin to other halogenated heterocycles .

- Fluorescence properties of diethylamino coumarins (Stokes shift ~50 nm) are unsuitable for microscopy but useful in UV-based assays .

Key Observations :

- Electrochemical Coupling : Effective for chloropyridazines but sensitive to substituent electronics .

- Dehydrosulfurization : DCC offers high yields, while I₂/Et₃N enables access to sterically hindered products .

- Diethylamine as Catalyst: Facilitates Knoevenagel condensations in thiazolidinone synthesis .

Physicochemical Properties

Key Observations :

Properties

Molecular Formula |

C8H11Cl2N3 |

|---|---|

Molecular Weight |

220.10 g/mol |

IUPAC Name |

3,6-dichloro-N,N-diethylpyridazin-4-amine |

InChI |

InChI=1S/C8H11Cl2N3/c1-3-13(4-2)6-5-7(9)11-12-8(6)10/h5H,3-4H2,1-2H3 |

InChI Key |

RMYVMDBWCGRHMH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=NN=C1Cl)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.